![molecular formula C19H20Cl2N2O3S B2375423 4-[ciclopentil(metil)sulfamoil]-N-(2,5-diclorofenil)benzamida CAS No. 941870-52-6](/img/structure/B2375423.png)
4-[ciclopentil(metil)sulfamoil]-N-(2,5-diclorofenil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a tool for studying biological processes, potentially as an inhibitor or activator of specific enzymes.
Medicine: Potential therapeutic applications, though specific uses would require further research.
Industry: Possible use in the development of new materials or chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,5-dichloroaniline with benzoyl chloride under basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide core with cyclopentylmethylamine and a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially leading to the cleavage of the sulfamoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Mecanismo De Acción
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide: can be compared with other benzamides and sulfonamides.
N-(2,5-dichlorophenyl)-4-(N-methylsulfamoyl)benzamide: Similar structure but lacks the cyclopentyl group.
4-(N-cyclopentyl-N-methylsulfamoyl)benzamide: Similar structure but lacks the dichlorophenyl group.
Uniqueness
The uniqueness of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-23(15-4-2-3-5-15)27(25,26)16-9-6-13(7-10-16)19(24)22-18-12-14(20)8-11-17(18)21/h6-12,15H,2-5H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFFBUWETRPPCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
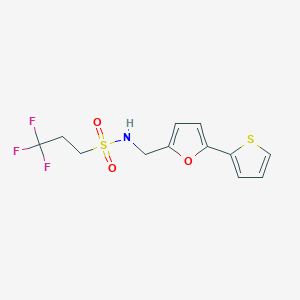
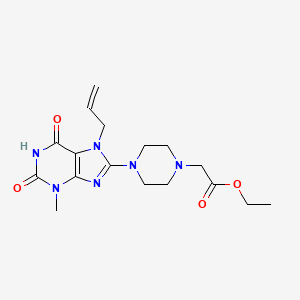
![1-[(2-chlorophenyl)methyl]-4-(3-ethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2375347.png)
![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2375348.png)
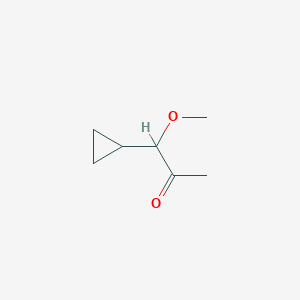
![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)
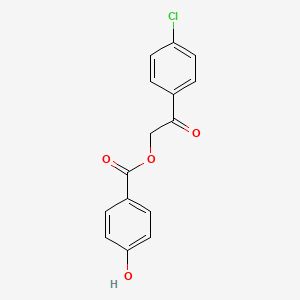
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2375354.png)
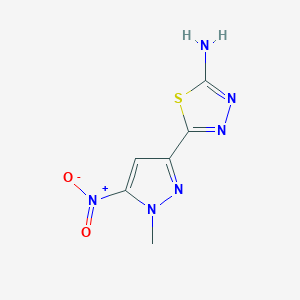
![4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2375357.png)
![Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate](/img/structure/B2375358.png)
![2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2375360.png)
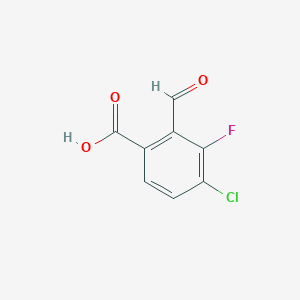
![2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B2375362.png)
